molecular formula C24H29NO5S B2765448 Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034526-80-0

Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2765448
CAS No.: 2034526-80-0
M. Wt: 443.56
InChI Key: XMRBJEHGPSSTLZ-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a thioacetate ester and a propanoyl group linked to a 3-(benzyloxy)-4-methoxyphenyl moiety. Its structure combines aromatic, heterocyclic, and sulfur-containing functional groups, making it relevant for studies in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to such motifs.

Properties

IUPAC Name

methyl 2-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-28-21-10-8-18(14-22(21)30-16-19-6-4-3-5-7-19)9-11-23(26)25-13-12-20(15-25)31-17-24(27)29-2/h3-8,10,14,20H,9,11-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRBJEHGPSSTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, identified by CAS number 2034526-80-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H29_{29}NO5_5S
  • Molecular Weight : 443.6 g/mol
  • Structure : The compound features a pyrrolidine ring linked to a thioacetate moiety, which is substituted with a benzyloxy and methoxy phenyl group.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Protein Interaction : Similar compounds have been shown to bind to specific proteins and enzymes, altering their conformation and activity.
  • Enzymatic Modulation : The compound may modulate enzymatic activities involved in various biochemical pathways, including signal transduction and metabolic regulation .
  • Cellular Responses : It could induce cellular responses through interactions with cellular receptors or by influencing intracellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with thioether functionalities have shown efficacy against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis .

Antimicrobial Properties

This compound has potential antimicrobial activity. Studies on related compounds suggest that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Study on Antitumor Effects

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A54915Doxorubicin10
HeLa12Cisplatin8
MCF718Paclitaxel20

Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
Staphylococcus aureus32Vancomycin0.68
Escherichia coli64Ciprofloxacin2.96
Pseudomonas aeruginosa128Gentamicin4

Comparison with Similar Compounds

Structural Analogues with Benzamide and Alkoxy-Substituted Phenyl Groups

Compounds 13–17 from share structural similarities with the target molecule, particularly in their aromatic substituents and amide/ester linkages:

  • Compound 15: (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate features a 4-methoxyphenyl group and an acetoxybenzamide moiety. Unlike the target compound, it lacks a sulfur-containing group but includes a stereospecific benzamide linkage .
  • Compound 17: (2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate substitutes the methoxy group with a longer propoxy chain, which may enhance lipophilicity compared to the target’s benzyloxy-methoxy combination .

Key Differences :

  • Sulfur vs. Oxygen Linkages : The target compound’s thioacetate ester (C-S bond) contrasts with the oxygen-based esters/amides in compounds 13–15. This difference influences hydrolysis rates and metabolic stability, as thioesters are generally more resistant to enzymatic cleavage.

Thioether-Containing Nucleotide Analogs

describes a nucleotide analog with a thioether linkage (compound 9 ):

  • Structure : A pyrimidine derivative with a thioether (C-S-C) group and a terpene-like side chain. While structurally divergent from the target compound, the sulfur atom’s presence highlights shared reactivity considerations, such as susceptibility to oxidation or nucleophilic attack .

Comparison :

  • Thioether vs. Thioester : The target’s thioacetate ester (thioester) is more polar and hydrolytically labile than compound 9’s thioether, which lacks an electron-withdrawing carbonyl group. This difference may impact bioavailability and pharmacokinetics.

Thioacetate Esters with Heterocyclic Cores

reports Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 ), a pyrimidine-based thioacetate ester:

  • Structure : Features a pyrimidine ring substituted with a thietane (3-membered sulfur ring) and a thioacetate group. The strained thietane moiety contrasts with the target’s pyrrolidine and benzyloxy groups, offering insights into how ring size and sulfur placement affect conformational stability .

Key Contrasts :

  • Aromatic vs.

Structural and Functional Implications

Table: Key Features of Target Compound vs. Analogs

Feature Target Compound Compound 15 Compound 9 Compound 1
Core Structure Pyrrolidine + thioacetate ester Benzamide + acetate ester Pyrimidine + thioether Pyrimidine + thioacetate ester
Aromatic Substituent 3-(Benzyloxy)-4-methoxyphenyl 4-Methoxyphenyl None Thietan-3-yloxy
Sulfur Functional Group Thioester (S-acetate) None Thioether Thioester (S-acetate)
Potential Applications Enzyme inhibition, prodrug design Peptidomimetics Nucleotide analogs Antiviral agents

Research Findings and Trends

  • Bioactivity : Compounds with para-alkoxy phenyl groups (e.g., 15–17) show promise in peptidomimetic drug design, while thioesters (target and compound 1) are explored for prodrug strategies due to controlled hydrolysis .
  • Computational Analysis : Tools like UCSF Chimera () enable 3D structural comparisons, revealing how the target’s benzyloxy group occupies a larger hydrophobic pocket compared to smaller substituents in analogs .

Q & A

Q. What are the key synthetic routes for Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Pyrrolidine ring construction : Cyclization of acyclic precursors (e.g., γ-amino alcohols) using catalysts like Pd/C or Ru-based systems under inert atmospheres.

Thioether linkage formation : Nucleophilic substitution between a pyrrolidine-thiol intermediate and methyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) .

Acylation : Introduction of the 3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl group via coupling agents like EDC/HOBt.
Optimization includes temperature control (0–25°C for sensitive steps), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is structural validation performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity, with emphasis on diagnostic signals (e.g., thioacetate methyl singlet at ~3.6 ppm, benzyloxy aromatic protons at 6.7–7.3 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : For unambiguous 3D structure determination (if crystalline). Tools like UCSF Chimera aid in visualizing electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected NOEs in NMR or inconsistent HRMS peaks) require:
  • Dynamic NMR experiments : To probe conformational flexibility (e.g., hindered rotation in the pyrrolidine ring).
  • Computational validation : DFT calculations (using Gaussian or ORCA) to compare theoretical vs. experimental spectra.
  • Isotopic labeling : For ambiguous mass fragments (e.g., ³⁴S vs. ¹³C isotopes) .

Q. What strategies are used to compare the biological activity of this compound with structurally analogous derivatives?

  • Methodological Answer : A comparative SAR table is essential:
Compound ModificationObserved Activity (e.g., IC₅₀)Key Reference
Replacement of benzyloxy with CNIncreased kinase inhibition
Thiophene vs. phenyl in acyl groupEnhanced antimicrobial potency

Assays include:

  • Enzyme inhibition : Fluorescence-based kinase assays.
  • Cellular uptake : Radiolabeling (³H/¹⁴C) or LC-MS quantification .

Q. How can interaction studies with biological targets (e.g., proteins) be designed for this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (ka/kd) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS).
  • Molecular docking : Tools like AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Q. What experimental approaches address stability and degradation under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light.
  • LC-MS/MS monitoring : Identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Microsomal stability assays : Liver microsomes + NADPH to assess metabolic liability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :
  • Dose-response refinement : Test narrower concentration ranges to distinguish off-target effects.
  • Pathway analysis : RNA-seq or phosphoproteomics to identify compensatory mechanisms.
  • Orthogonal assays : Confirm apoptosis via Annexin V staining if MTT assays are inconclusive .

Methodological Tools and Frameworks

Q. What computational tools are recommended for molecular dynamics (MD) simulations of this compound?

  • Methodological Answer :
  • Software : GROMACS or AMBER for force field parameterization.
  • Solvation models : TIP3P water in explicit solvent simulations.
  • Trajectory analysis : Hydrogen bond lifetimes and RMSD plots using VMD or PyMOL .

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